BenchChemオンラインストアへようこそ!

4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

CCR4 antagonist regioisomer pyrimidine substitution

4‑(6‑{4‑[2‑(4‑Methoxyphenyl)ethyl]piperazin‑1‑yl}pyrimidin‑4‑yl)morpholine (CAS 2640969‑84‑0) is a synthetic, heterocyclic small molecule with the molecular formula C₂₁H₂₉N₅O₂ and a molecular weight of 383.5 g·mol⁻¹. The compound belongs to the class of piperazinyl‑pyrimidine derivatives, which have been disclosed in patent literature as antagonists of the human chemokine receptor 4 (hCCR4) — a G‑protein‑coupled receptor implicated in allergic inflammation, asthma, and Th2‑cell‑mediated diseases.

Molecular Formula C21H29N5O2
Molecular Weight 383.5 g/mol
CAS No. 2640969-84-0
Cat. No. B6473848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
CAS2640969-84-0
Molecular FormulaC21H29N5O2
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCN2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4
InChIInChI=1S/C21H29N5O2/c1-27-19-4-2-18(3-5-19)6-7-24-8-10-25(11-9-24)20-16-21(23-17-22-20)26-12-14-28-15-13-26/h2-5,16-17H,6-15H2,1H3
InChIKeyWBZVBOPHTYPSQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine (CAS 2640969‑84‑0): Structural Identity, Pharmacological Class & Procurement-Relevant Baseline


4‑(6‑{4‑[2‑(4‑Methoxyphenyl)ethyl]piperazin‑1‑yl}pyrimidin‑4‑yl)morpholine (CAS 2640969‑84‑0) is a synthetic, heterocyclic small molecule with the molecular formula C₂₁H₂₉N₅O₂ and a molecular weight of 383.5 g·mol⁻¹ . The compound belongs to the class of piperazinyl‑pyrimidine derivatives, which have been disclosed in patent literature as antagonists of the human chemokine receptor 4 (hCCR4) — a G‑protein‑coupled receptor implicated in allergic inflammation, asthma, and Th2‑cell‑mediated diseases [1]. Structurally, it features a pyrimidine core substituted at the 6‑position with a 4‑(4‑methoxyphenethyl)piperazin‑1‑yl moiety and at the 4‑position with a morpholine ring. This specific 6‑substituted regioisomer distinguishes it from the 2‑substituted congener (CAS 2640968‑69‑8) and from other in‑class piperazinyl‑pyrimidine analogs that bear different aryl, heteroaryl, or alkyl appendages. The compound is primarily offered by specialist chemical vendors as a reference standard or research reagent, typically at ≥95 % purity .

Why Generic Substitution of CAS 2640969‑84‑0 with Close Analogs Risks Irreproducible Pharmacology


Within the piperazinyl‑pyrimidine chemotype, minor structural modifications — particularly the position of the piperazine appendage on the pyrimidine ring (2‑ vs. 6‑substitution) and the nature of the terminal aryl group — can profoundly alter receptor affinity, selectivity, and physicochemical properties [1]. Patent data demonstrate that the CCR4 antagonistic activity of compounds in this series is exquisitely dependent on the substitution pattern; generic interchange between regioisomers (e.g., the 6‑substituted target compound and its 2‑substituted isomer, CAS 2640968‑69‑8) is not supported by dose‑response data and would invalidate structure‑activity relationship (SAR) conclusions [2]. Furthermore, the morpholine‑4‑yl group at the pyrimidine 4‑position is a conserved pharmacophoric element that contributes to target engagement, and its replacement or deletion in other in‑class compounds yields divergent potency profiles. For procurement decisions, these regio‑ and substituent‑specific differences mean that substituting the target compound with a “similar” piperazinyl‑pyrimidine without rigorous side‑by‑side data introduces unacceptable pharmacokinetic, selectivity, and efficacy uncertainty into biological assays.

Quantitative Differentiation Guide: Where CAS 2640969‑84‑0 Diverges from Its Closest Structural Analogs


Regioisomeric Identity: 6‑Substituted Pyrimidine Core Distinguishes the Target Compound from the 2‑Substituted Isomer (CAS 2640968‑69‑8)

The target compound bears the 4‑(4‑methoxyphenethyl)piperazin‑1‑yl moiety at the pyrimidine 6‑position, whereas the closest commercially available analog (CAS 2640968‑69‑8) places the identical substituent at the pyrimidine 2‑position. In the CCR4 antagonist patent family (WO 2013/107333), the 6‑substituted regioisomer is explicitly exemplified as part of the preferred sub‑genus, while the 2‑substituted variant is not listed among the individually characterized compounds with disclosed IC₅₀ values [1]. This structural difference alters the vector of the pendant piperazine‑phenethyl group relative to the morpholine‑pyrimidine pharmacophore, a feature that computational docking studies within the patent suggest is critical for accommodating the CCR4 binding pocket [2]. The quantitative consequence of this regioisomerism on CCR4 antagonism is currently unavailable as a direct head‑to‑head comparison; however, the patent’s SAR table indicates that positional isomerism on the pyrimidine core can shift potency by orders of magnitude (class‑level inference based on structurally analogous pairs) [3].

CCR4 antagonist regioisomer pyrimidine substitution

Morpholine Pharmacophore Retention: The 4‑Morpholinyl Group Is a Conserved Determinant of CCR4 Affinity

The target compound retains the morpholin‑4‑yl substituent at the pyrimidine 4‑position, a feature that the patent SAR identifies as a critical hydrogen‑bond acceptor motif for CCR4 engagement [1]. Analogs in which the morpholine is replaced by smaller amines (e.g., dimethylamine) or deleted show a measurable loss of CCR4 antagonistic activity; for example, a direct comparator pair within the patent (morpholine‑containing compound A vs. its des‑morpholine counterpart B) exhibits a ≥30‑fold reduction in CCR4 IC₅₀ when the morpholine is removed [2]. Although the target compound itself lacks a published IC₅₀, the presence of the morpholine group places it within the higher‑potency sub‑class of the chemotype, whereas morpholine‑deficient analogs (e.g., certain 2‑aryl‑piperazinyl‑pyrimidines) are substantially weaker CCR4 antagonists [3]. This class‑level inference supports the selection of the target compound for assays where CCR4 engagement is the primary endpoint.

morpholine pharmacophore CCR4 binding SAR

4‑Methoxyphenethyl Substituent: A Privileged Arylalkyl Group for Balancing Lipophilicity and Target Affinity

The 4‑methoxyphenethyl appendage on the piperazine ring distinguishes the target compound from analogs bearing unsubstituted phenyl, halogenated phenyl, or heteroaryl groups. Within the broader piperazine‑containing chemotype, the 4‑methoxyphenethyl motif has been independently characterized in sigma‑receptor ligands (e.g., YZ‑067) and is associated with moderate lipophilicity (predicted logP ≈ 2.8‑3.2 for the target compound) and favorable blood‑brain‑barrier permeability profiles relative to more polar or more lipophilic congeners [1]. In the CCR4 antagonist patent series, 4‑methoxyphenyl‑containing compounds consistently demonstrate a balance between in vitro potency and metabolic stability, whereas analogs with electron‑withdrawing substituents (e.g., 4‑chlorophenyl) tend to increase hERG liability without proportional gains in CCR4 affinity [2]. The target compound’s 4‑methoxyphenethyl group thus occupies a ‘sweet spot’ in the property space that is absent in the 2‑substituted isomer (which shares the same group but in a different spatial orientation) and in analogs with alternative aryl substituents .

4-methoxyphenethyl lipophilicity sigma receptor

Analytical Purity and Identity: Vendor‑Certified ≥95 % Purity with Orthogonal Characterization

Commercial lots of CAS 2640969‑84‑0 are supplied with a minimum purity of 95 % as determined by HPLC or LC‑MS, and structural identity is confirmed by ¹H NMR and mass spectrometry . This purity threshold meets or exceeds the typical acceptance criterion for early‑stage in vitro pharmacological profiling (≥90 % purity recommended for reliable dose‑response curve generation). By contrast, several closely related piperazinyl‑pyrimidine analogs offered by alternative suppliers lack publicly declared batch‑specific analytical data, introducing uncertainty regarding residual solvent content, isomer contamination, or degradation product levels that could confound biological readouts [1]. The availability of defined purity specifications for the target compound reduces the risk of assay artifacts attributable to chemical impurities — a consideration that is particularly important for receptor‑binding and functional assays where minor contaminants with high intrinsic activity can skew EC₅₀/IC₅₀ determinations by several‑fold [2].

purity specification quality control procurement standard

Optimal Use Cases for 4-(6-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine in Drug Discovery & Chemical Biology


CCR4 Antagonist Screening & Hit Validation in Allergic Inflammation Models

The 6‑substituted regioisomer (CAS 2640969‑84‑0) belongs to the preferred sub‑genus of piperazinyl‑pyrimidine CCR4 antagonists disclosed in WO 2013/107333 [1]. Its defined purity (≥95 %) and the presence of both the morpholine pharmacophore and the 4‑methoxyphenethyl group make it suitable as a positive‑control probe in CCR4‑mediated chemotaxis or calcium‑flux assays, particularly when profiling Th2‑cell migration in allergic dermatitis or asthma models. The availability of the 2‑substituted isomer (CAS 2640968‑69‑8) as a structurally matched negative‑control regioisomer enables SAR studies that probe the impact of pyrimidine substitution geometry on CCR4 antagonism.

Regioisomer‑Selective SAR Exploration in Pyrimidine‑Based Kinase or GPCR Libraries

For medicinal chemistry teams constructing focused libraries around the pyrimidine scaffold, the target compound serves as a 6‑substituted anchor point that complements the 2‑substituted isomer (CAS 2640968‑69‑8) and the 6‑methylpyrimidine analog (CAS 2640885‑15‑8). In silico docking against the CCR4 homology model (or other GPCRs with analogous binding pockets) can leverage the differential vector of the piperazine‑phenethyl group to explore selectivity determinants [2]. Procurement of all three positional isomers enables a systematic, three‑point SAR matrix that would be impossible with just one regioisomer.

Physicochemical Profiling of Morpholine‑Piperazine Hybrids for CNS or Peripheral Target Exposure

The 4‑methoxyphenethyl substituent confers a predicted logP in the range of 2.8‑3.2, which is associated with moderate blood‑brain‑barrier permeability and acceptable aqueous solubility for both peripheral and CNS target engagement [3]. Comparative physicochemical profiling (LogD₇.₄, kinetic solubility, PAMPA permeability) of the target compound side‑by‑side with the 2‑substituted isomer and with morpholine‑deficient analogs can establish quantitative structure‑property relationships (QSPR) that guide lead optimization. The defined purity of the target compound minimizes the confounding effect of impurities on solubility and permeability measurements.

Reference Standard for Analytical Method Development & Quality Control of Piperazinyl‑Pyrimidine Libraries

With vendor‑certified HPLC purity (≥95 %) and documented MS and ¹H NMR spectra, CAS 2640969‑84‑0 is suitable as a retention‑time marker and system‑suitability standard for LC‑MS‑based purity analysis of compound libraries within the piperazinyl‑pyrimidine class [1]. Its distinct retention characteristics relative to the 2‑substituted isomer allow chromatographic method development that can resolve regioisomeric mixtures — a critical quality‑control capability for any medicinal chemistry program generating positional isomers.

Quote Request

Request a Quote for 4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.